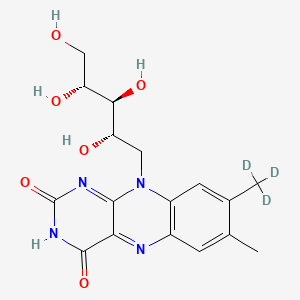
Riboflavine 8-Methyl-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riboflavin-d3, also known as deuterated riboflavin, is a stable isotope-labeled form of riboflavin (vitamin B2). Riboflavin is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. The deuterated form, Riboflavin-d3, is used in scientific research to study the metabolism and pharmacokinetics of riboflavin due to its stable isotope properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-d3 involves the incorporation of deuterium atoms into the riboflavin molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of riboflavin in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Riboflavin-d3 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic enrichment. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s structure and isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions: Riboflavin-d3 undergoes various chemical reactions similar to non-deuterated riboflavin. These include:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Substitution: Deuterium atoms in Riboflavin-d3 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed:
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Riboflavin with varying degrees of deuterium substitution
Wissenschaftliche Forschungsanwendungen
Riboflavin-d3 is widely used in scientific research due to its stable isotope properties. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of riboflavin in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of riboflavin.
Nutritional Research: Assists in understanding the role of riboflavin in human health and disease.
Clinical Trials: Used in clinical studies to evaluate the efficacy and safety of riboflavin supplementation.
Industrial Applications: Employed in the development of fortified foods and dietary supplements .
Wirkmechanismus
Riboflavin-d3 functions similarly to riboflavin by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including:
Oxidative Phosphorylation: FMN and FAD are involved in the mitochondrial electron transport chain, which produces ATP.
Antioxidant Defense: FAD is a cofactor for glutathione reductase, which helps maintain the reduced form of glutathione, an important cellular antioxidant.
Metabolism: FMN and FAD are required for the metabolism of carbohydrates, fats, and proteins
Vergleich Mit ähnlichen Verbindungen
Riboflavin-d3 can be compared with other similar compounds, such as:
Riboflavin (Vitamin B2): The non-deuterated form, essential for human health.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin used in various biochemical assays.
Flavin Mononucleotide (FMN): A cofactor derived from riboflavin, involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): Another cofactor derived from riboflavin, essential for energy production.
Uniqueness: The primary uniqueness of Riboflavin-d3 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated riboflavin .
Eigenschaften
Molekularformel |
C17H20N4O6 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3 |
InChI-Schlüssel |
AUNGANRZJHBGPY-VMNLMVJWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


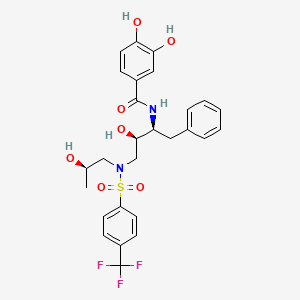
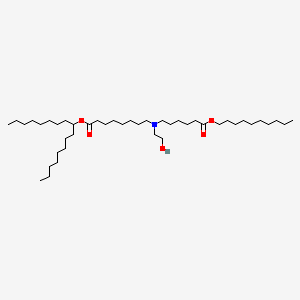
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)

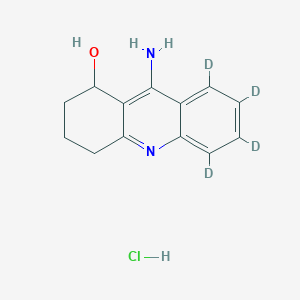
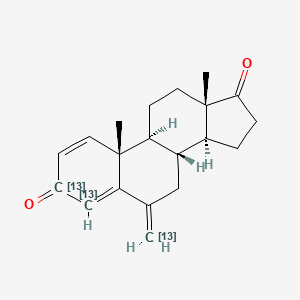

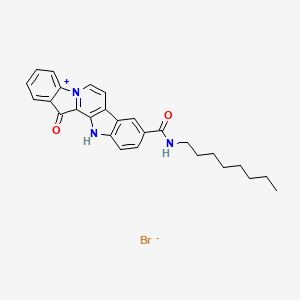
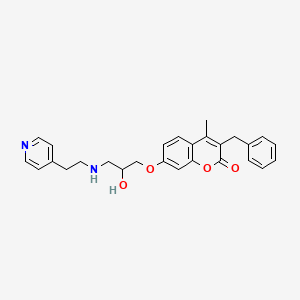
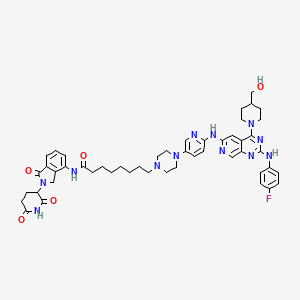
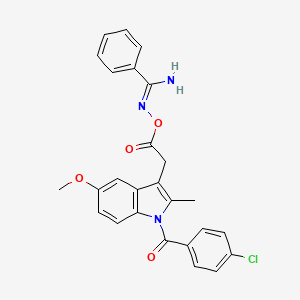
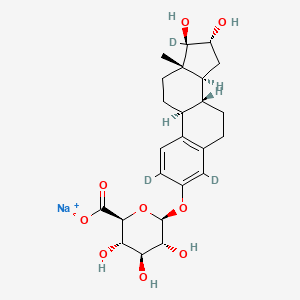
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

